4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide 4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786204
InChI: InChI=1S/C7H6BrClFNO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3
SMILES:
Molecular Formula: C7H6BrClFNO2S
Molecular Weight: 302.55 g/mol

4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17786204

Molecular Formula: C7H6BrClFNO2S

Molecular Weight: 302.55 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C7H6BrClFNO2S
Molecular Weight 302.55 g/mol
IUPAC Name 4-bromo-3-chloro-5-fluoro-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H6BrClFNO2S/c1-11-14(12,13)4-2-5(9)7(8)6(10)3-4/h2-3,11H,1H3
Standard InChI Key IMKUGLRLLKSZEF-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 4-, 3-, and 5-positions with bromine, chlorine, and fluorine atoms, respectively. The sulfonamide group (-SO₂NHMe) is attached at the 1-position, completing the substitution pattern. This arrangement creates a sterically congested environment, influencing both its chemical reactivity and physical properties.

Molecular Properties

  • Molecular Formula: C₇H₆BrClFNO₂S

  • Molecular Weight: 302.55 g/mol

  • LogP: Estimated at 2.8–3.2 (calculated using fragment-based methods) .

  • Polar Surface Area: ~58 Ų, indicative of moderate solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide involves multi-step halogenation and sulfonation reactions. A representative route includes:

  • Sulfonation: Introduction of the sulfonamide group via reaction of the parent benzene derivative with chlorosulfonic acid, followed by amidation with methylamine.

  • Halogenation: Sequential electrophilic substitution reactions to introduce bromine, chlorine, and fluorine atoms. Bromination typically employs Br₂ in the presence of FeBr₃, while chlorination and fluorination may use Cl₂/AlCl₃ and Selectfluor® reagents, respectively .

Optimization Challenges

  • Regioselectivity: The order of halogen introduction is critical to avoid undesired side products. Fluorination is often performed last due to the strong directing effects of fluorine .

  • Yield: Reported yields for analogous compounds range from 45–65%, depending on reaction conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing sulfonamide group activates the benzene ring toward nucleophilic aromatic substitution (NAS). The bromine atom at the 4-position is particularly susceptible to displacement by nucleophiles such as amines or alkoxides, enabling further derivatization.

Example Reaction

Reaction with piperidine in DMF at 80°C replaces the bromine atom with a piperidinyl group, forming 4-piperidinyl-3-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.

Stability Considerations

  • Thermal Stability: Decomposition occurs above 200°C, with exothermic events observed in differential scanning calorimetry (DSC).

  • Photostability: Susceptible to photodegradation under UV light, necessitating storage in amber glass.

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound’s reactivity makes it valuable for constructing:

  • Heterocyclic compounds: Via cyclization reactions with diamines or thiols.

  • Bioconjugates: Functionalization for drug delivery systems or diagnostic probes.

Medicinal Chemistry

As a building block for kinase inhibitors and antimicrobial agents. Derivatives with modified halogen patterns have entered preclinical trials for oncology targets .

Comparison with Related Compounds

Compound NameMolecular FormulaHalogen SubstitutionKey Applications
4-Bromo-3-fluoro-N-methylbenzenesulfonamideC₇H₇BrFNO₂SBr, FAntimicrobial research
4-Bromo-3-chloro-5-fluoroanilineC₆H₄BrClFNH₂Br, Cl, FPrecursor for agrochemicals
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamideC₁₁H₁₅ClFN₃O₃SCl, FHerbicide intermediate

Future Research Directions

  • Biological Profiling: Systematic evaluation of antimicrobial and anticancer activity.

  • Process Optimization: Development of continuous-flow synthesis to improve yield .

  • Structural Studies: X-ray crystallography to resolve conformational preferences.

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